
N-sec-butyl-N-(4-methyl-oxazol-2-yl)-isobutyramide
Übersicht
Beschreibung
N-sec-butyl-N-(4-methyl-oxazol-2-yl)-isobutyramide: is an organic compound that belongs to the class of amides This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-sec-butyl-N-(4-methyl-oxazol-2-yl)-isobutyramide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of 2-amino-4-methyl-1,3-oxazole with appropriate reagents.
Amidation Reaction: The oxazole derivative is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the amide bond.
Introduction of the Butan-2-yl Group: The final step involves the alkylation of the amide with butan-2-yl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-sec-butyl-N-(4-methyl-oxazol-2-yl)-isobutyramide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Amines with the butan-2-yl group intact.
Substitution: New amides with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
N-sec-butyl-N-(4-methyl-oxazol-2-yl)-isobutyramide: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-sec-butyl-N-(4-methyl-oxazol-2-yl)-isobutyramide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and amide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
N-sec-butyl-N-(4-methyl-oxazol-2-yl)-isobutyramide: can be compared with other similar compounds, such as:
- N-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- N-butyl-2-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- N-benzyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
These compounds share the oxazole ring and amide functionality but differ in the alkyl or aryl groups attached. The uniqueness of This compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
57068-01-6 |
|---|---|
Molekularformel |
C12H20N2O2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
N-butan-2-yl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C12H20N2O2/c1-6-10(5)14(11(15)8(2)3)12-13-9(4)7-16-12/h7-8,10H,6H2,1-5H3 |
InChI-Schlüssel |
LASKOYXOOOTXQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(C1=NC(=CO1)C)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-Benzoyl-4-chloro-phenylsulfamoyl)-phenyl]-acetamide](/img/structure/B8670255.png)
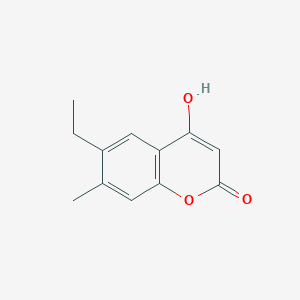
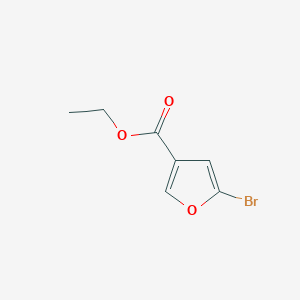


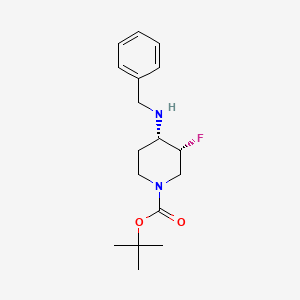

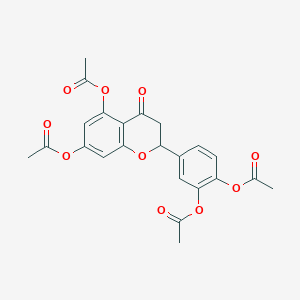
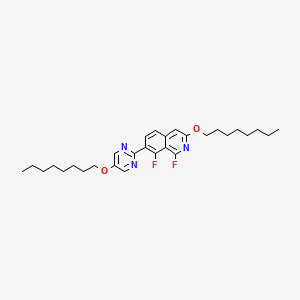

![1H-Imidazole-5-carboxaldehyde, 2-butyl-1-[(2-chlorophenyl)methyl]-](/img/structure/B8670347.png)

